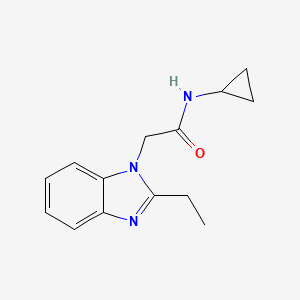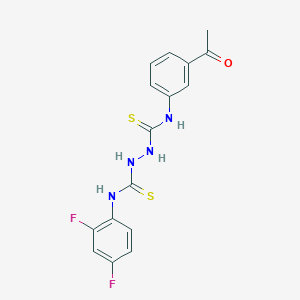![molecular formula C19H24N2O3S B4673742 1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4673742.png)
1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine, also known as PMSF, is a commonly used serine protease inhibitor in biochemical research. It is a white crystalline powder with a molecular weight of 383.5 g/mol and a chemical formula of C18H22N2O2S. The compound is widely used in various biochemical experiments due to its ability to inhibit serine proteases, which are involved in many physiological processes.
Wirkmechanismus
1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine acts as a serine protease inhibitor by binding covalently to the active site of the enzyme. It forms a stable complex with the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. 1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine is a reversible inhibitor that can be removed by dialysis or by the addition of a reducing agent such as dithiothreitol.
Biochemical and physiological effects:
1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and thrombin. 1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine has also been shown to inhibit the activity of other enzymes, such as lipases and esterases. In addition, 1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine is its ability to selectively inhibit serine proteases, which are involved in many physiological processes. 1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine is also a reversible inhibitor, which allows for the removal of the inhibitor after the experiment is completed. However, 1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine has some limitations in lab experiments. It can be toxic to cells at high concentrations, and it may also inhibit other enzymes besides serine proteases.
Zukünftige Richtungen
There are several future directions for the use of 1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine in biochemical research. One area of research is the study of the mechanisms of enzyme activity, particularly in the context of disease. 1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine may also be used in the development of new drugs that target serine proteases. In addition, 1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine may be used in the study of blood coagulation and fibrinolysis, which are important physiological processes that are involved in many diseases.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine is widely used as a serine protease inhibitor in various biochemical experiments. It is commonly used in the purification of proteins and enzymes, as well as in the study of the mechanisms of enzyme activity. 1-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine is also used in the study of blood coagulation, fibrinolysis, and the regulation of blood pressure.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-4-[(3-methylphenyl)methylsulfonyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-6-5-7-17(14-16)15-25(22,23)21-12-10-20(11-13-21)18-8-3-4-9-19(18)24-2/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZKXVWLYFAYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N,N-dimethyl-3-[({[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4673661.png)

![3-methyl-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4673666.png)
![2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4673691.png)
![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide](/img/structure/B4673712.png)

![N-benzyl-2-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4673730.png)

![1-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B4673736.png)
![7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4673755.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B4673761.png)


![5-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4673781.png)